3-Cyclopropyl-2-methylbenzonitrile is an organic compound characterized by the molecular formula and a molecular weight of 157.21 g/mol. This compound is a derivative of benzonitrile, featuring a cyclopropyl group and a methyl group attached to the benzene ring. Its unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of research, including organic synthesis and medicinal chemistry.
3-Cyclopropyl-2-methylbenzonitrile can be sourced from chemical suppliers and is classified under nitriles due to the presence of the cyano group (). It is also categorized as an aromatic compound due to its benzene ring structure. The compound's IUPAC name reflects its structural features, indicating the positions of the substituents on the benzene ring.
The synthesis of 3-Cyclopropyl-2-methylbenzonitrile can be achieved through various methods:
The reaction conditions for these synthetic routes typically require careful control of temperature, pressure, and reaction time to optimize yield and minimize by-products. The use of transition metal catalysts is common in these processes to enhance reaction efficiency.
The molecular structure of 3-Cyclopropyl-2-methylbenzonitrile features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 157.21 g/mol |
IUPAC Name | 3-cyclopropyl-2-methylbenzonitrile |
InChI | InChI=1S/C11H11N/c1-8-10(7-12)3-2-4-11(8)9-5-6-9/h2-4,9H,5-6H2,1H3 |
Canonical SMILES | CC1=C(C=CC=C1C2CC2)C#N |
3-Cyclopropyl-2-methylbenzonitrile can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Cyclopropyl-2-methylbenzonitrile involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding. The nitrile group can participate in specific interactions with enzymes and proteins, potentially influencing their activity. The steric effects introduced by the cyclopropyl and methyl groups may enhance binding affinity and specificity towards certain targets.
The physical properties of 3-Cyclopropyl-2-methylbenzonitrile include:
Key chemical properties include:
3-Cyclopropyl-2-methylbenzonitrile has several scientific applications:
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: